molecular formula C9H6ClF3OS B6318949 2-(Trifluoromethylthio)-4'-chloroacetophenone CAS No. 1357625-43-4

2-(Trifluoromethylthio)-4'-chloroacetophenone

Cat. No.: B6318949
CAS No.: 1357625-43-4
M. Wt: 254.66 g/mol
InChI Key: RELHOJFNXCIDIL-UHFFFAOYSA-N
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Description

2-(Trifluoromethylthio)-4’-chloroacetophenone is an organic compound characterized by the presence of a trifluoromethylthio group and a chloro group attached to an acetophenone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Trifluoromethylthio)-4’-chloroacetophenone typically involves the introduction of the trifluoromethylthio group to a suitable precursor. One common method involves the reaction of 4’-chloroacetophenone with trifluoromethanesulfenyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

2-(Trifluoromethylthio)-4’-chloroacetophenone can undergo various chemical reactions, including:

    Oxidation: The trifluoromethylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the acetophenone core can be reduced to form alcohols.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Nucleophiles like sodium azide or thiourea can be used in the presence of a suitable base.

Major Products Formed

    Oxidation: Formation of trifluoromethylsulfoxide or trifluoromethylsulfone derivatives.

    Reduction: Formation of 2-(trifluoromethylthio)-4’-chlorophenylethanol.

    Substitution: Formation of various substituted acetophenone derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Trifluoromethylthio)-4’-chloroacetophenone has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the development of agrochemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(Trifluoromethylthio)-4’-chloroacetophenone involves its interaction with specific molecular targets. The trifluoromethylthio group can enhance the lipophilicity of the compound, facilitating its penetration through biological membranes. This property can influence the compound’s interaction with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Trifluoromethylthio)-4’-chloroacetophenone is unique due to the specific positioning of its functional groups, which can influence its reactivity and interaction with other molecules. The combination of the trifluoromethylthio and chloro groups provides a distinct set of chemical properties that can be leveraged in various applications.

Properties

IUPAC Name

1-(4-chlorophenyl)-2-(trifluoromethylsulfanyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClF3OS/c10-7-3-1-6(2-4-7)8(14)5-15-9(11,12)13/h1-4H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RELHOJFNXCIDIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CSC(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClF3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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